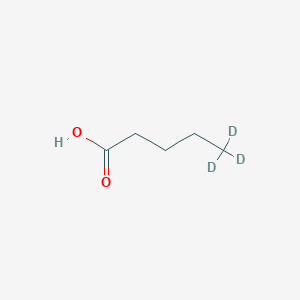
Ethyl 2-ethoxynicotinate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of Ethyl 2-ethoxynicotinate is 195.22 . The IUPAC name is ethyl 2-ethoxynicotinate and the InChI key is WJIBAKMAWMCQDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-ethoxynicotinate has a molecular weight of 195.22 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Hematological Effects in Industrial Settings
Ethyl 2-ethoxynicotinate, a chemical compound with various industrial applications, has been studied for its potential hematological effects. In a study investigating the impact of 2-ethoxy ethyl acetate (a related compound) on silk screening workers, it was found to cause hematological toxicity, particularly in female workers with high exposure, leading to anemic conditions (Loh et al., 2003).
Synthesis and Chemical Transformations
The compound has been utilized in various chemical synthesis processes. For instance, Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative of ethyl 2-ethoxynicotinate, was synthesized for the development of new heterocyclic compounds (Markova et al., 1970). Moreover, its role in the synthesis of oligoribonucleotides and other complex organic molecules has been explored, demonstrating its versatility in organic chemistry (Takaku et al., 1987).
Industrial Applications in Construction Materials
Ethyl 2-ethoxynicotinate derivatives have been employed in the synthesis of construction materials. A chemical process called ethoxylation, using 2-butoxy ethanol and ethylene oxide, was developed to create a shrinkage-reducing admixture (SRA) for cementitious materials, highlighting its potential in improving construction material properties (Rong-bing & Jian, 2005).
Applications in Electronics and Polymer Science
In the field of electronics, alcohol-soluble neutral conjugated polymers derived from ethyl 2-ethoxynicotinate have been synthesized for use in polymer light-emitting diodes (PLEDs). These studies indicate its potential as an efficient electron-injecting and transporting material, crucial for the development of advanced electronic devices (Huang et al., 2009).
Pharmaceutical and Biotechnology Research
Ethyl 2-ethoxynicotinate has also found applications in pharmaceutical research. For example, derivatives of this compound have been investigated for their potential as anti-juvenile hormone agents, demonstrating its relevance in developmental biology and potential pharmaceutical applications (Ishiguro et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBAKMAWMCQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489724 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxynicotinate | |
CAS RN |
15441-51-7 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)






![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)